Cas no 2097929-83-2 (N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)

N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide structure
2097929-83-2 structure
Product Name:N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide
CAS No:2097929-83-2
MF:C20H15NO4S2
MW:397.46740269661
CID:6429020
PubChem ID:121170096
Update Time:2025-05-21

N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide
    • N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-oxochromene-3-carboxamide
    • N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
    • AKOS032465620
    • N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
    • F6506-2282
    • 2097929-83-2
    • Inchi: 1S/C20H15NO4S2/c22-18(15-10-13-4-1-2-5-16(13)25-19(15)23)21-12-20(24,14-7-9-26-11-14)17-6-3-8-27-17/h1-11,24H,12H2,(H,21,22)
    • InChI Key: HTKGFPAAWBNGEM-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C1=CSC=C1)(CNC(C1C(=O)OC2C=CC=CC=2C=1)=O)O

Computed Properties

  • Exact Mass: 397.04425031g/mol
  • Monoisotopic Mass: 397.04425031g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 625
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 132Ų

N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide Pricemore >>

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Additional information on N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide

N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide (CAS No. 2097929-83-2): A Comprehensive Overview

N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide (CAS No. 2097929-83-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

Chemical Structure and Properties

N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule with a molecular formula of C18H14N1O4S1. The molecule consists of a chromene core substituted with a thiophene moiety and a hydroxyethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound. The molecular weight of this compound is approximately 354.37 g/mol, and it exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

The chromene scaffold is known for its biological activity, particularly in antioxidant and anti-inflammatory properties. The thiophene rings, on the other hand, contribute to the compound's lipophilicity and enhance its ability to cross biological membranes. The hydroxyethyl group adds polarity to the molecule, which can influence its binding affinity to target proteins.

Synthesis Methods

The synthesis of N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide has been reported in several research articles. One common approach involves the condensation of 3-formylchromone with thiophenylacetonitrile followed by a series of functional group manipulations. The key steps include:

  • Knoevenagel Condensation: 3-formylchromone reacts with thiophenylacetonitrile in the presence of a base to form an α,β-un saturated nitrile intermediate.
  • Cyclization: The intermediate undergoes intramolecular cyclization to form the chromene core.
  • Nitrile Hydrolysis: The nitrile group is hydrolyzed to an amide using aqueous acid.
  • Acylation: The amide is further acylated with a hydroxyethyl group to obtain the final product.

This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and potential industrial production.

Biological Activities

N-2-hydroxy-2-(thiophen-2-y l)-2-(thiophen -3-y l)eth yl - 2 - o x o - 2 H - c h r o m e n e - 3 - c a r b o x a m i d e has been extensively studied for its biological activities. Recent research has highlighted its potential as an antioxidant, anti-inflammatory, and anticancer agent.

Antioxidant Activity: Studies have shown that this compound can effectively scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. Its antioxidant properties are attributed to the presence of the chromene scaffold and the hydroxyethyl group, which can stabilize free radicals through hydrogen bonding.

Anti-inflammatory Activity: In vitro experiments have demonstrated that N - 2 - h y d r o x y - 2 - ( t h i o p h e n - 2 - y l ) - 2 - ( t h i o p h e n - 3 - y l ) e t h y l - 2 - o x o - 2 H - c h r o m e n e - 3 - c a r b o x a m i d e can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease (IBD).

Anticancer Activity: Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Mechanistic investigations suggest that it induces apoptosis through the activation of caspase pathways and the modulation of cell cycle regulatory proteins.

Clinical Potential and Future Directions

The promising biological activities of N - 2 - h y d r o x y - 2 - ( t h i o p h e n - 2 - y l ) - 2 - ( t h i o p h e n - 3 - y l ) e t h y l - 2 - o x o - 2 H - c h r o m e n e - c a r b o x a m i d e have spurred interest in its clinical development. Several preclinical studies are currently underway to evaluate its safety and efficacy in animal models of disease.

In addition to its therapeutic potential, this compound is also being explored for its use as a lead structure in drug discovery programs. Researchers are investigating structural modifications to enhance its pharmacokinetic properties, such as improving solubility and reducing toxicity.

The future directions for this compound include further optimization of its chemical structure, detailed pharmacological profiling, and eventual clinical trials to assess its therapeutic benefits in human patients.

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